Lithium orotate

Descripción general

Descripción

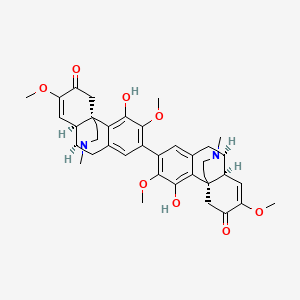

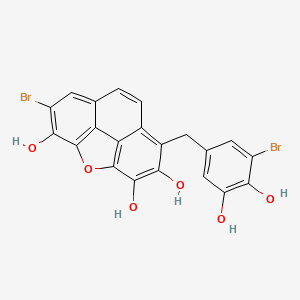

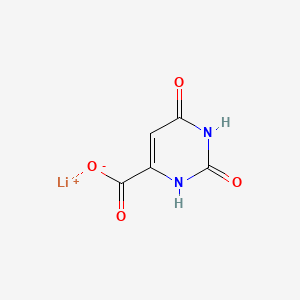

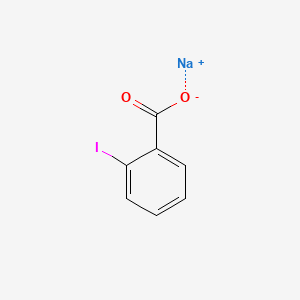

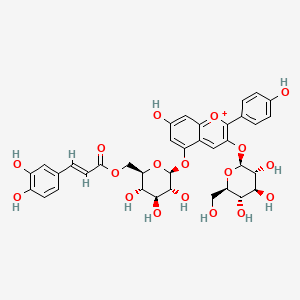

Lithium orotate is a salt of orotic acid and lithium. It is available as the monohydrate, LiC5H3N2O4·H2O . In this compound, lithium is non-covalently bound to an orotate ion, rather than to a carbonate or other ion, and like other salts, dissociates in solution to produce free lithium ions . It is marketed as a dietary supplement, though only minimal research has been conducted between 1973–1986 to treat certain medical conditions, such as alcoholism and Alzheimer’s disease .

Synthesis Analysis

The synthesis of Lithium orotate has been studied using single-crystal X-ray diffraction . It forms a layer structure, with lithium in a tetrahedral environment of oxygen atoms from three different orotate (- I) anions (one carboxylate and two uracil oxygen atoms) and the water molecule .Molecular Structure Analysis

Lithium orotate forms a layer structure, with lithium in a tetrahedral environment of oxygen atoms from three different orotate (- I) anions (one carboxylate and two uracil oxygen atoms) and the water molecule .Physical And Chemical Properties Analysis

Lithium orotate is a white shiny needle-like crystal or crystalline powder obtained from water, odorless and sour . The melting point was 345-346 °c. It is insoluble in cold water and ethanol, slightly soluble in hot water .Aplicaciones Científicas De Investigación

Mood Disorder Treatment

Lithium orotate: is primarily used as a mood stabilizer and cognitive enhancer. It is particularly effective in the treatment of bipolar disorder and depression . Studies have shown that lithium can suppress suicide attempts and suicides in patients with bipolar depression .

Neuroscience Research

In neuroscience, lithium orotate’s pharmacokinetics suggest it is more potent, effective, and less toxic than lithium carbonate, especially in a mouse model of mania . This makes it a valuable compound for studying neurotransmitter modulation , including dopamine, serotonin, and GABA .

Neurodegenerative Disease Prevention

Lithium orotate has potential neuroprotective effects against diseases like Alzheimer’s . Research indicates that low-dose lithium can slow cognitive decline and may prevent the progression to dementia . It’s also been shown to halt the progression of Alzheimer’s in rat models, even in later stages .

Cluster Headache Management

Lithium orotate has been reported to reduce the severity of cluster headaches . While not as extensively studied as other treatments, lithium is recommended for the prevention of cluster headache attacks when other medications, like verapamil, fail .

Thyroid Function

Lithium orotate can influence thyroid function, inducing hypothyroidism and goiter . It increases intrathyroidal iodine content and inhibits the coupling of iodotyrosine residues, which form thyroxine (T4) and triiodothyronine (T3) . This effect is significant enough to be considered for the treatment of hyperthyroidism or thyroid cancer .

Kidney Function

Long-term use of lithium orotate can lead to kidney health issues, including both acute and chronic kidney disease and kidney cysts . The extent of kidney damage is correlated with the duration of lithium use, and early detection is crucial for preventing permanent damage .

Mecanismo De Acción

Target of Action

Lithium orotate primarily targets several enzymes and neurotransmitter receptors in the brain. It interacts with glycogen synthase kinase-3B (GSK-3B) , inositol phosphatases , and glutamate receptors . These targets play crucial roles in mood regulation, neuroprotection, and neurotransmission .

Mode of Action

Lithium orotate’s therapeutic action is due to its interaction with its targets, leading to a number of effects. It inhibits enzymes like GSK-3B and inositol phosphatases, and modulates glutamate receptors . Lithium orotate also upregulates insulin-like growth factor-1 (IGF-1) , and brain-derived neurotrophic factor (BDNF) , which stimulate stem cells to generate new hippocampal neurons .

Biochemical Pathways

Lithium orotate affects several biochemical pathways. It promotes osteoblastic activities by activating canonical Wingless (Wnt)/beta (β)-catenin , phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and bone morphogenetic protein-2 (BMP-2) transduction pathways . It also suppresses osteoclastic activities by inhibiting the receptor activator of nuclear factor-kappa B (RANK)/receptor activator of nuclear factor-kappa B ligand (RANKL)/osteoprotegerin (OPG) system, nuclear factor-kappa B (NF-κB) , mitogen-activated protein kinase (MAPK) , and calcium signaling cascades .

Pharmacokinetics

Lithium orotate is suggested to possess uptake properties that allow for reduced dosing, thus mitigating toxicity concerns . It demonstrates superior efficacy, potency, and tolerability compared to lithium carbonate in both male and female mice as a result of select transport-mediated uptake .

Result of Action

The molecular and cellular effects of lithium orotate’s action include neuroprotection, reduction of glutamate-induced excitotoxicity, and enhancement of BDNF . These effects ultimately lead to changes in the structure and function of neurocircuitry implicated in mood dysregulation and neurocognitive dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium orotate. For instance, epidemiological observations suggest that environmentally relevant lithium doses may exert beneficial health effects, leading to a decrease in the rate of suicides and levels of violence . .

Direcciones Futuras

Lithium orotate, a compound largely abandoned since the late 1970s, may represent an alternative to lithium carbonate . It is proposed to cross the blood-brain barrier and enter cells more readily than Li2CO3, which will theoretically allow for reduced dosage requirements and ameliorated toxicity concerns . This suggests a potential future direction for the use of lithium orotate in therapy .

Propiedades

IUPAC Name |

lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.Li/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJGDPULXXNWJP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3LiN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063748 | |

| Record name | Lithium orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium orotate | |

CAS RN |

5266-20-6 | |

| Record name | Lithium orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2N7Z24B30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1261055.png)